molecular formula C30H34N2O4 B588033 Bazedoxifene-d4 N-Oxide CAS No. 1794810-68-6

Bazedoxifene-d4 N-Oxide

Cat. No.: B588033
CAS No.: 1794810-68-6
M. Wt: 490.636
InChI Key: CFBANWAZVCOMGU-AUZVCRNNSA-N
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Description

Bazedoxifene-d4 N-Oxide is a deuterium-labeled derivative of Bazedoxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bazedoxifene. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Mechanism of Action

Target of Action

Bazedoxifene-d4 N-Oxide primarily targets the estrogen receptors . These receptors play a crucial role in various physiological processes, including bone and lipid metabolism .

Mode of Action

This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . This dual action allows it to have estrogenic effects on some tissues (like bone), while having neutral or anti-estrogenic effects on other tissues (like breast and endometrium) .

Biochemical Pathways

This compound affects the biochemical pathways related to bone resorption and turnover . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .

Pharmacokinetics

Studies on bazedoxifene (the parent compound) have shown that it displays linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . Bazedoxifene has an estimated oral bioavailability of 6% .

Result of Action

The primary result of this compound’s action is the prevention of postmenopausal osteoporosis . It achieves this by reducing bone resorption and turnover, thereby increasing bone mineral density and reducing the risk of fractures . Additionally, it has been found to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum .

Biochemical Analysis

Biochemical Properties

Bazedoxifene-d4 N-Oxide, like its parent compound Bazedoxifene, acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, exhibiting high affinity binding . The nature of these interactions is dependent on the cellular context, with this compound acting as an agonist in some cases and an antagonist in others .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Bazedoxifene has been shown to decrease bone resorption and reduce biochemical markers of bone turnover to the premenopausal range .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with estrogen receptors. Depending on the cell and tissue type, it can act as an agonist, activating the receptor, or as an antagonist, inhibiting the receptor . This can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

. This suggests that this compound may also have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Bazedoxifene has been shown to significantly reduce the size of endometriosis implants compared with the control group

Metabolic Pathways

Glucuronidation is the major metabolic pathway for Bazedoxifene . After oral administration, Bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not well-documented. Given its similarity to Bazedoxifene, it is likely that it also binds with high affinity to estrogen receptors and is distributed wherever these receptors are present .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a modulator of estrogen receptors, it is likely that it is localized wherever these receptors are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bazedoxifene-d4 N-Oxide involves several steps, starting with the synthesis of Bazedoxifene. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is designed to ensure high reaction speed, repeated and continuous use of the catalyst, and high reaction safety. The method is environmentally friendly, with no wastewater or waste gas discharge .

Chemical Reactions Analysis

Types of Reactions

Bazedoxifene-d4 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of Bazedoxifene, which are useful for pharmacokinetic and metabolic studies .

Scientific Research Applications

Bazedoxifene-d4 N-Oxide is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Bazedoxifene in different conditions.

    Biology: Helps in understanding the metabolic pathways and interactions of Bazedoxifene in biological systems.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Bazedoxifene in the body.

    Industry: Employed in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bazedoxifene-d4 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This feature makes it particularly valuable in pharmacokinetic research, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBANWAZVCOMGU-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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